molecular formula C11H11F2NO B2702039 N-(3,3-difluorocyclobutyl)benzamide CAS No. 2023217-66-3

N-(3,3-difluorocyclobutyl)benzamide

Cat. No.: B2702039
CAS No.: 2023217-66-3
M. Wt: 211.212
InChI Key: QTEBKKWRCZTPBA-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a broad and significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif is a cornerstone in medicinal chemistry and drug discovery due to its ability to engage in various biological interactions. ontosight.airesearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modifications, leading to a wide array of pharmacological activities. researchgate.netwalshmedicalmedia.com

Substitutions on the benzamide core, whether with aliphatic, aromatic, or heteroaromatic systems, can yield compounds with diverse biological effects. researchgate.net These include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netwalshmedicalmedia.com Furthermore, benzamide derivatives have been investigated for their roles as enzyme inhibitors, such as targeting acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov

Several successful therapeutic agents are based on the benzamide structure, highlighting its clinical importance. researchgate.netmdpi.com The ongoing research into novel benzamide derivatives continues to uncover new therapeutic potentials and expand the understanding of structure-activity relationships. ontosight.ainih.govresearchgate.netnih.gov

Table 1: Examples of Pharmacological Activities of Benzamide Derivatives

Pharmacological ActivityExamples of Investigated Derivatives
AntimicrobialN-substituted benzamides
AnalgesicN-substituted benzamides
Anti-inflammatoryN-substituted benzamides
AnticancerHistone deacetylase inhibitors (HDACIs)
AnticonvulsantN-(2-chloro-6-methylphenyl)-4-nitrobenzamide
Enzyme InhibitionBenzenesulfonamides carrying benzamide moiety
Serotonin (5-HT) Receptor ActivityN-[1-(1-substituted 4-piperidinyl)] benzamides

Significance of Fluorinated Cyclobutyl Moieties in Medicinal Chemistry and Compound Design

The incorporation of fluorine atoms and fluorinated groups into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. bohrium.comworldscientific.comchemenu.com Fluorine, being the most electronegative element, can significantly alter a compound's properties such as metabolic stability, bioavailability, and lipophilicity. bohrium.comchemenu.com

The cyclobutane (B1203170) ring, a four-membered carbocycle, offers a unique three-dimensional structure that is increasingly utilized in drug design. researchgate.netnih.gov Its puckered conformation and relative chemical inertness provide a scaffold that can improve properties like metabolic stability and oral bioavailability. researchgate.netnih.gov

The combination of these two features in the form of a fluorinated cyclobutyl moiety has gained considerable attention. researchgate.net The gem-difluorocyclobutane motif, in particular, is of interest for its potential to modulate the physicochemical properties of a molecule. sci-hub.ru For instance, the introduction of a gem-difluorine moiety can influence a compound's lipophilicity (log P) and acidity/basicity (pKa). researchgate.netsci-hub.ru The strategic placement of fluorine on the cyclobutane ring can lead to improved drug-like properties, making these moieties valuable building blocks in the design of novel therapeutics. bohrium.comresearchgate.net

Table 2: Impact of Fluorination on Physicochemical Properties

PropertyEffect of Fluorination
Metabolic StabilityGenerally increased
BioavailabilityCan be improved
Lipophilicity (log P)Can be increased or decreased depending on position
Acidity/Basicity (pKa)Influenced by the inductive effect of fluorine

Rationale for Research on N-(3,3-difluorocyclobutyl)benzamide: Current Gaps and Potential Contributions

The specific compound this compound combines the well-established benzamide scaffold with the promising 3,3-difluorocyclobutyl group. While extensive research exists on benzamide derivatives and fluorinated cycloalkanes individually, the investigation into this particular combination is more recent. sci-hub.ru

The rationale for studying this compound stems from the potential synergistic effects of its two core components. The benzamide portion provides a proven pharmacophore with a wide range of potential biological targets, while the 3,3-difluorocyclobutyl moiety can confer advantageous physicochemical properties, such as enhanced metabolic stability and optimized lipophilicity.

Current research on related structures has shown that the introduction of a 3,3-difluorocyclobutyl group can be a key modification in the development of potent and selective inhibitors for various biological targets, including transforming growth factor-β (TGF-β) type I receptor. mdpi.com However, a comprehensive understanding of the structure-activity relationship and the full pharmacological potential of this compound itself remains an area of active investigation.

Further research into this compound could fill existing gaps in knowledge by:

Elucidating its specific biological targets and mechanisms of action.

Providing valuable data for the design of new and more effective therapeutic agents based on this chemical scaffold.

The synthesis of this compound has been reported, providing the necessary foundation for more in-depth biological evaluation. sci-hub.ru The continued exploration of this compound and its derivatives holds the promise of contributing significantly to the field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-11(13)6-9(7-11)14-10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEBKKWRCZTPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3,3 Difluorocyclobutyl Benzamide

Direct Amidation Strategies

Reaction of Benzoyl Halides with 3,3-Difluorocyclobutylamine

A common and direct method for the synthesis of N-(3,3-difluorocyclobutyl)benzamide involves the reaction of a benzoyl halide, typically benzoyl chloride, with 3,3-difluorocyclobutylamine. This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry for the formation of amide bonds.

The reaction between 3,3-difluorocyclobutylamine and benzoyl chloride is frequently carried out in the presence of a base. When the amine is used as a hydrochloride salt, the base is essential to neutralize the HCl and liberate the free amine for the acylation reaction. Even when starting with the free amine, a base is often added to scavenge the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.

A typical procedure involves dissolving 3,3-difluorocyclobutylamine hydrochloride in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2). An organic base, most commonly triethylamine (B128534) (NEt3), is then added to the solution. The mixture is cooled, often in an ice bath, before a solution of benzoyl chloride in the same solvent is added dropwise. The reaction is then allowed to proceed, typically by stirring at room temperature overnight, to ensure complete conversion. This method has been reported to yield this compound as a white solid with a high yield of 88% and a melting point of 160-162 °C.

Table 1: Reaction Parameters for Base-Mediated Synthesis

ParameterValue
Starting Amine3,3-Difluorocyclobutylamine hydrochloride
Acylating AgentBenzoyl chloride
BaseTriethylamine (NEt3)
SolventDichloromethane (CH2Cl2)
Reaction Temperature0-5 °C to room temperature
Reaction TimeOvernight
Yield88%

In the pursuit of greener and more efficient synthetic protocols, catalyst- and solvent-free methods for N-benzoylation have been explored. One such approach utilizes ultrasound irradiation to promote the reaction between an amine and benzoyl chloride at room temperature. orgsyn.org This method avoids the use of potentially toxic solvents and catalysts, simplifying the work-up procedure as the product often separates as a solid and can be isolated by simple filtration. orgsyn.org While this specific technique has not been explicitly reported for this compound, it represents a viable and environmentally friendly alternative to traditional methods. orgsyn.org The general procedure involves mixing the amine and benzoyl chloride and subjecting the mixture to ultrasound irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC). orgsyn.org

Another catalyst-free approach involves carrying out the chemoselective acylation of amines in water. nih.gov This method is advantageous as it uses a readily available and non-toxic solvent and avoids the need for any acid or base catalyst or surfactant. nih.gov

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to obtain a product of high purity. Following the base-mediated synthesis, a standard work-up procedure is employed. The reaction mixture is typically quenched with an acidic aqueous solution, such as 10% aqueous citric acid, to neutralize the excess base and any unreacted amine. The organic layer is then separated and washed sequentially with an aqueous basic solution, like aqueous sodium bicarbonate (NaHCO3), to remove any unreacted benzoyl chloride and acidic byproducts, followed by a wash with brine.

The organic phase is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. For further purification, column chromatography on silica (B1680970) gel can be employed. The selection of the eluent system, for example, a mixture of n-hexane and ethyl acetate (B1210297), is crucial for achieving good separation. The fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is evaporated to afford the purified this compound as a white solid.

Chromatographic Methods

Chromatographic techniques are essential for the purification of this compound, effectively separating the target compound from unreacted starting materials, by-products, and other impurities. Column chromatography, particularly using silica gel as the stationary phase, is a frequently cited method. sci-hub.ru

In a typical procedure, the crude product obtained from the synthesis is dissolved in a minimal amount of solvent and adsorbed onto silica gel. nih.gov The purification is then carried out by eluting the compound through a column packed with silica gel. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often used to achieve optimal separation. nih.gov The selection of the mobile phase is crucial for the successful isolation of the pure benzamide (B126). While specific conditions for this compound are not always detailed extensively, general procedures for related benzamides provide a framework for its purification. nih.govnih.gov For instance, the purification of other benzamide derivatives often involves silica gel column chromatography with solvent systems like petroleum/ethyl acetate or hexanes/ethyl acetate. nih.govnih.gov

Table 1: General Chromatographic Purification Conditions for Benzamides

Parameter Description Source(s)
Stationary Phase Kieselgel Merck 60 (230–400 mesh) or equivalent silica gel sci-hub.ru
Mobile Phase (Eluent) Hexanes: Ethyl Acetate gradient nih.gov
Petroleum: Ethyl Acetate (2:1) nih.gov

| Technique | Column Chromatography / Flash Chromatography | nih.govnih.gov |

The progress of the chromatography is monitored, often by thin-layer chromatography (TLC), and the fractions containing the pure this compound are collected, combined, and the solvent is evaporated to yield the purified solid.

Recrystallization and Filtration

Following chromatographic purification or as an alternative purification step, recrystallization is utilized to achieve a high degree of purity for this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

In the synthesis of a precursor, 3,3-difluorocyclobutanamine (B1322466) hydrochloride, recrystallization from acetonitrile (B52724) (CH3CN) was used to purify the crude product, yielding a white solid. sci-hub.ru Although this is for the amine precursor, the principle is directly applicable to the final benzamide product. The crude this compound would be dissolved in a suitable hot solvent until saturation is reached. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. After crystallization, the purified solid is isolated by filtration. The crystals are collected, washed with a small amount of cold solvent to remove any remaining impurities, and then dried. nanobioletters.com

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwordpress.com When applied to the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

The synthesis of this compound typically involves the acylation of 3,3-difluorocyclobutanamine with benzoyl chloride. sci-hub.ru Key green chemistry considerations for this type of transformation include:

Atom Economy: The concept of atom economy emphasizes maximizing the incorporation of all materials used in the process into the final product. nih.gov The acylation reaction itself generally has a good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by a base (e.g., triethylamine).

Solvent Selection: The choice of solvents is a primary focus in green chemistry. researchgate.net Many organic syntheses use volatile and often toxic organic solvents. In the reported synthesis of similar benzamides, solvents like dichloromethane (CH2Cl2) are used. nih.govnanobioletters.com Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives like water, ethanol, or in some cases, performing reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The synthesis of some benzamides can be performed at room temperature, which is favorable from a green chemistry perspective. nih.govnanobioletters.com The use of microwave irradiation is another technique that can reduce reaction times and energy input. rasayanjournal.co.in

Catalysis: The use of catalysts, especially those that are non-toxic and can be recycled, is a cornerstone of green chemistry. researchgate.net While the acylation with benzoyl chloride often uses a stoichiometric amount of base, exploring catalytic methods for amide bond formation could present a greener alternative.

Applying these principles could lead to a more sustainable synthesis of this compound, for example, by exploring water as a solvent, utilizing a recyclable catalyst, or investigating solvent-free reaction conditions.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,3-difluorocyclobutanamine hydrochloride
Acetonitrile
Benzoyl chloride
Dichloromethane
Ethyl acetate
Hexane
Hydrochloric acid
Petroleum ether
Triethylamine

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of N-(3,3-difluorocyclobutyl)benzamide, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offering unique insights into its molecular architecture.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the difluorocyclobutyl ring. The aromatic protons typically appear as a multiplet in the downfield region. The protons on the cyclobutyl ring exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. sci-hub.ru

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. Key signals include those for the carbonyl carbon of the amide group, the aromatic carbons, and the carbons of the difluorocyclobutyl ring. The carbon atom bonded to the two fluorine atoms (CF₂) shows a characteristic triplet due to carbon-fluorine coupling. The other cyclobutyl carbons also exhibit splitting due to fluorine coupling. sci-hub.ru

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, the spectrum typically shows two distinct signals for the non-equivalent fluorine atoms, often appearing as a pair of doublets due to geminal fluorine-fluorine coupling. sci-hub.ru

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃ sci-hub.ru
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.76d7.4Aromatic (2H)
¹H7.46t7.4Aromatic (1H)
¹H7.39t7.5Aromatic (2H)
¹H6.49sNH
¹H4.58sext8.1CH-NH
¹H2.73-2.48mCH₂ (2H)
¹H2.41-2.25mCH₂ (1H)
¹H2.10-1.92mCH₂ (1H)
¹³C165.1C=O
¹³C137.5Aromatic C
¹³C129.2Aromatic CH
¹³C124.9Aromatic CH
¹³C120.3Aromatic CH
¹³C120.2dd296.1, 283.5CF₂
¹³C52.5t22.3CH-NH
¹³C33.3t21.8CH₂
¹⁹F-84.2d191.1F
¹⁹F-101.5d191.1F

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

MS: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent signal corresponding to the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. sci-hub.ru

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. This is a definitive method for confirming the chemical formula of the compound by comparing the experimentally measured mass to the calculated mass. doi.org

Mass Spectrometry Data for this compound
TechniqueObserved m/zIonReference
LC-MS212[M+H]⁺ sci-hub.ru
HRMSProvides exact mass for elemental formula confirmation. doi.org

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sci-hub.ruepo.org

Key characteristic absorption bands include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.

C=O Stretch (Amide I band): A strong absorption typically found in the range of 1630-1690 cm⁻¹, characteristic of the carbonyl group in an amide. masterorganicchemistry.com

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Signals appearing below 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which can be complex.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide (N-H)Stretch3300-3500 libretexts.org
Amide (C=O)Stretch (Amide I)1630-1690 masterorganicchemistry.com
Aromatic C-HStretch>3000 libretexts.org
Aliphatic C-HStretch<3000 masterorganicchemistry.com
Aromatic C=CStretch1400-1600 libretexts.org
C-FStretch1000-1400 libretexts.org

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of the cyclobutane (B1203170) ring in this compound is a key aspect of its three-dimensional structure. The four-membered ring is not planar and can exist in a puckered conformation to relieve ring strain. The presence of the gem-difluoro group at the 3-position significantly influences the ring's conformation and the orientation of the benzamide (B126) substituent. The interplay of steric and electronic effects, including the gauche effect involving the fluorine atoms, will dictate the preferred puckering of the cyclobutyl ring and the rotational preference around the C-N amide bond. While detailed conformational studies for this specific molecule are not widely published, analogous structures are used to understand these stereochemical relationships.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,3 Difluorocyclobutyl Benzamide Derivatives

Computational Approaches to SAR/SPR

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on N-(3,3-difluorocyclobutyl)benzamide are not extensively available in the public domain, the principles of MD simulations can be applied to understand its dynamic behavior. MD simulations are powerful computational tools used to study the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent interactions, and binding dynamics with a biological target. pensoft.netua.ac.be

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time using a force field. This allows for the exploration of the molecule's conformational landscape. The simulation would likely reveal the preferred puckering of the 3,3-difluorocyclobutyl ring and the rotational flexibility around the amide bond.

Based on studies of similar fluorinated molecules, it is anticipated that MD simulations would demonstrate that the gem-difluorination significantly influences the conformational preferences of the cyclobutyl ring. researchgate.net The strong C-F bonds and their electrostatic interactions would likely lead to a more puckered conformation compared to a non-fluorinated cyclobutane (B1203170) ring. researchgate.net Furthermore, simulations could elucidate the interactions between the fluorine atoms and the benzamide (B126) moiety or with a target protein, highlighting the role of fluorine in modulating binding affinity and selectivity. For instance, MD simulations of other benzamide derivatives have been used to examine protein-ligand complex stability and the movement of the ligand within the binding site. pensoft.net

Impact of Fluorination on Molecular Interactions and Conformational Preferences

The substitution of two hydrogen atoms with fluorine atoms at the 3-position of the cyclobutyl ring in this compound has profound effects on its molecular interactions and conformational preferences.

Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) creates a strong dipole. This localized polarity can influence intramolecular and intermolecular interactions. The introduction of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, which can enhance binding affinity. acs.org

The gem-difluorination also significantly impacts the conformation of the cyclobutyl ring. Studies on gem-difluorocycloalkanes have shown that the introduction of the CF2 group affects the ring-puckering angle. researchgate.net For the 3,3-difluorocyclobutyl moiety, this alteration in ring geometry can influence the spatial orientation of the benzamide group, which in turn affects how the molecule presents itself to a biological target. The conformational preferences of the cyclobutyl ring are critical for its biological activity. libretexts.orggoogle.com For example, in other cyclic systems, fluorination has been shown to favor specific conformations that can be more or less metabolically stable. rsc.org

The electronic effects of the fluorine atoms are also significant. The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups. For instance, the pKa of the conjugate acid of cyclobutylamine (B51885) is reduced by 1.42 units upon gem-difluorination at the γ-position (3,3-difluorocyclobutanamine). sci-hub.ru This modulation of pKa can affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with target proteins. nih.gov

Table of Physicochemical Properties of Fluorinated vs. Non-fluorinated Cyclobutane Derivatives

CompoundpKa of Conjugate AcidLogP
Cyclobutylamine10.710.9
3,3-Difluorocyclobutanamine (B1322466)9.290.6

Data sourced from Grygorenko, et al. (2019). sci-hub.ru

Preclinical Pharmacokinetics and Metabolism Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Comprehensive ADME studies are crucial in drug discovery to understand a compound's disposition within a biological system. For N-(3,3-difluorocyclobutyl)benzamide, specific data from such studies are not available.

No specific data from in vitro metabolic stability assays for this compound using liver microsomes or hepatocytes from any preclinical species have been reported. These studies are essential for predicting a compound's metabolic clearance and potential for drug-drug interactions.

There are no published in vivo pharmacokinetic studies for this compound in any rodent or other non-human species. Consequently, key pharmacokinetic parameters are unknown.

It has been noted in the broader context of medicinal chemistry that the inclusion of a gem-difluoromethylene group, such as that in the 3,3-difluorocyclobutyl moiety, can influence a molecule's pharmacokinetic profile. For instance, this structural feature has been observed in other compounds to potentially lower the volume of distribution and increase plasma clearance. sci-hub.rusci-hub.ru However, without direct experimental data for this compound, these remain theoretical considerations.

The oral bioavailability of this compound in any preclinical model has not been documented.

Data on the clearance rate of this compound from plasma in any preclinical species are not available. The introduction of a gem-difluoromethylene group has been shown in other chemical series' to increase plasma clearance, but this has not been confirmed for this specific compound. sci-hub.ru

The volume of distribution for this compound in any preclinical model is not known. In other molecular contexts, the 3,3-difluorocyclobutyl group has been associated with a reduced volume of distribution. sci-hub.ru

In Vivo Pharmacokinetic Profiling (e.g., plasma concentration-time profiles in rodents)

Identification of Major Metabolites in Non-Human Systems

There are no published studies that have identified or characterized any metabolites of this compound in non-human in vitro or in vivo systems.

Enzyme Induction/Inhibition (Preclinical)

The potential of a new chemical entity to alter the activity of drug-metabolizing enzymes is a critical component of preclinical safety assessment. Both the induction (increase in enzyme synthesis) and inhibition (decrease in enzyme activity) of these enzymes, particularly the cytochrome P450 (CYP) superfamily, can lead to significant drug-drug interactions (DDIs). These interactions can result in therapeutic failure or toxicity of co-administered drugs. Therefore, in vitro and in vivo preclinical studies are essential to characterize the DDI potential of a compound like this compound.

Detailed Research Findings

Currently, specific preclinical data on the enzyme induction and inhibition potential of this compound are not publicly available in the referenced literature. However, based on the chemical structure, which incorporates a benzamide (B126) group and a difluorocyclobutyl moiety, certain expectations for its metabolic profile can be inferred, and standard preclinical assays would be employed to determine its actual properties.

The benzamide structure is present in numerous approved drugs, and their interactions with CYP enzymes have been studied. Depending on the substitutions on the aromatic ring and the amide nitrogen, benzamide derivatives can act as substrates, inhibitors, or inducers of various CYP isoforms. For instance, some benzamides have been shown to be inhibitors of CYP2D6 and CYP3A4.

The inclusion of fluorine atoms, as in the 3,3-difluorocyclobutyl group, is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism. This increased stability can sometimes reduce the likelihood of the compound being a significant substrate for CYP enzymes. However, fluorinated compounds can still act as inhibitors of these enzymes.

Standard preclinical evaluation of this compound would involve a tiered approach. Initial screening would be conducted using in vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP enzymes, to assess the potential for direct and time-dependent inhibition of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). If significant inhibition is observed, further studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be performed.

For enzyme induction, primary human hepatocytes are the gold standard in vitro model. This compound would be incubated with hepatocytes for an extended period (typically 48-72 hours), and the induction of CYP1A2, CYP2B6, and CYP3A4 would be assessed by measuring changes in mRNA levels and/or enzyme activity. The results would be compared to known inducers like omeprazole (B731) (for CYP1A2), phenobarbital (B1680315) (for CYP2B6), and rifampicin (B610482) (for CYP3A4).

Illustrative Data Tables

The following tables are for illustrative purposes only and represent the type of data that would be generated in preclinical studies for a compound like this compound. The values presented are hypothetical and are not based on actual experimental results for this specific compound.

Table 1: Illustrative In Vitro CYP Inhibition Profile of this compound in Human Liver Microsomes

CYP Isoform Probe Substrate IC50 (µM) Inhibition Potential
CYP1A2 Phenacetin > 50 Low
CYP2B6 Bupropion > 50 Low
CYP2C8 Amodiaquine 25.3 Low to Moderate
CYP2C9 Diclofenac 15.8 Moderate
CYP2C19 S-Mephenytoin 32.1 Low
CYP2D6 Dextromethorphan 8.9 Moderate to High
CYP3A4 Midazolam 12.5 Moderate

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The interpretation of inhibition potential is context-dependent and would be further evaluated based on clinical exposure levels.

Table 2: Illustrative In Vitro CYP Induction Profile of this compound in Primary Human Hepatocytes

CYP Isoform Fold Induction (mRNA) vs. Vehicle Control Fold Induction (Enzyme Activity) vs. Vehicle Control Positive Control (Fold Induction) Induction Potential
CYP1A2 1.2 1.1 Omeprazole (25-fold) No
CYP2B6 1.5 1.3 Phenobarbital (10-fold) No
CYP3A4 1.8 1.6 Rifampicin (20-fold) No

Fold Induction: The ratio of mRNA or enzyme activity in the presence of the test compound compared to the vehicle control. An induction potential is typically considered significant if the fold induction is greater than 2 and meets other criteria.

The preclinical assessment of enzyme induction and inhibition is a cornerstone of drug development, providing crucial insights into the potential for a compound to cause clinically relevant drug-drug interactions. While specific data for this compound is not available, the established methodologies and the understanding of related chemical structures allow for a thorough investigation of its DDI profile.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of molecules. unipd.it These calculations have become essential tools for chemists, offering accurate predictions of molecular geometry and energetics. unipd.it

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. nih.govekb.eg The HOMO energy level is associated with the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. nih.govresearchgate.net Conversely, the LUMO energy level relates to the molecule's ability to accept electrons, showing its susceptibility to nucleophilic attack. nih.govresearchgate.net

ParameterSignificance in Electronic Structure AnalysisRelevance to N-(3,3-difluorocyclobutyl)benzamide
HOMO EnergyIndicates electron-donating ability; susceptibility to electrophiles. nih.govresearchgate.netInfluenced by the electron-rich benzene (B151609) ring and lone pairs on oxygen and nitrogen.
LUMO EnergyIndicates electron-accepting ability; susceptibility to nucleophiles. nih.govresearchgate.netAffected by the electron-withdrawing carbonyl group and gem-difluoro substitution.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and kinetic stability. nih.govnih.govA key predictor of the molecule's overall stability and potential for chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.delibretexts.org MEP maps illustrate regions of positive and negative electrostatic potential on the electron density surface of a molecule. wuxiapptec.com These maps are color-coded: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govyoutube.com Green or yellow areas represent neutral or near-neutral potential. nih.gov

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The area around the amide nitrogen and the π-system of the benzene ring would also exhibit electron-rich characteristics. In contrast, the hydrogen atom of the amide group (N-H) and the areas near the highly electronegative fluorine atoms on the cyclobutyl ring would be expected to show a positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bond acceptance. nih.govwuxiapptec.com

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules in three-dimensional space. These methods are critical for understanding molecular structure, dynamics, and interactions. unipd.it

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, conformational flexibility arises from several key areas: the puckering of the four-membered cyclobutyl ring, the rotation around the C-N amide bond, and the rotation around the bond connecting the cyclobutyl ring to the amide nitrogen.

The cyclobutyl ring is not planar and exists in puckered conformations to relieve ring strain. The presence of the two fluorine atoms at the C3 position influences the preferred puckering of the ring. Furthermore, rotation around the bond connecting the benzamide (B126) group to the cyclobutyl ring will generate different conformers, each with a unique energy level and three-dimensional shape. Computational methods can be used to identify low-energy, stable conformers and understand how the molecule might change its shape in different environments, which is crucial for its interaction with biological targets. diva-portal.org

Predicting how a small molecule like this compound might bind to a protein is a cornerstone of structure-based drug design. nih.govfrontiersin.org Computational docking is a primary method used for this purpose, where the ligand is placed into the binding site of a target protein in various orientations and conformations to find the best fit. frontiersin.org The quality of the fit is evaluated using scoring functions that estimate the binding affinity. imperial.ac.uk

The 3,3-difluorocyclobutyl moiety is a recognized structural motif in medicinal chemistry. For instance, the compound (S)‑N‑((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide acts as an inhibitor of a mutant form of isocitrate dehydrogenase 1 (IDH1), a protein implicated in certain cancers. google.com In this context, the difluorocyclobutyl group plays a role in the binding interaction with the protein. google.com Theoretical prediction methods, such as deep learning and graph-based convolutional neural networks, are increasingly being used to improve the accuracy of binding affinity predictions by analyzing the complex 2D and 3D features of protein-ligand complexes. nih.govarxiv.orgmdpi.com

Computational MethodPurposeApplication to this compound
Molecular DockingPredicts the preferred orientation and conformation of a ligand within a protein's binding site. frontiersin.orgTo identify potential protein targets and predict binding modes.
Scoring FunctionsEstimate the binding free energy and rank different docking poses. imperial.ac.ukTo quantify the strength of the predicted interaction with a biological target.
Machine Learning ModelsUtilize large datasets to learn complex patterns and predict binding affinity with higher accuracy. nih.govmdpi.comTo refine binding affinity predictions and aid in lead optimization.

Prediction of Physicochemical Properties Relevant to Biological Activity (excluding explicit values, focusing on methodologies)

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). cutm.ac.in Computational methods, particularly Quantitative Structure-Property Relationships (QSPR), are widely used to predict these key properties from a molecule's structure. nih.gov

Methodologies for predicting these properties include:

Partition Coefficient (log P): This property measures a compound's lipophilicity, which is crucial for membrane permeability. Computational models predict log P by summing the contributions of individual atoms or fragments (group contribution methods) or by using properties derived from the whole molecule. cutm.ac.in Studies on related difluorocyclobutane derivatives have utilized comparative methodologies to assess how the gem-difluoro moiety impacts log P relative to non-fluorinated analogs. sci-hub.ru

Aqueous Solubility (log S): The solubility of a compound in water affects its absorption and distribution. Prediction models are often based on log P, molecular weight, and topological polar surface area (TPSA), which quantifies the polar regions of a molecule.

Acid/Base Dissociation Constant (pKa): The pKa determines the ionization state of a compound at a given pH, which impacts its solubility, permeability, and receptor binding. cutm.ac.in Quantum chemical methods can predict pKa by calculating the free energy change of the dissociation reaction in a solvent model. nih.govrsc.org Isodesmic reaction schemes, where the reaction environment is kept as similar as possible between a target and a reference molecule with a known pKa, are a common and effective computational strategy. nih.gov

These predictive methodologies are vital for the early-stage assessment of drug-like properties, allowing researchers to prioritize compounds with favorable ADME profiles for further development. nih.govresearchgate.net

Lipophilicity (e.g., LogP)

Lipophilicity is a critical physicochemical parameter that describes a compound's affinity for a lipid-like environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. This property influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often essential for a compound to effectively cross biological membranes and reach its target.

Detailed theoretical calculations have been performed to estimate the LogP value of this compound. The calculated LogP value for this compound is approximately 2.68. This moderate lipophilicity suggests a favorable balance between aqueous solubility and lipid membrane permeability.

Table 1: Calculated Lipophilicity Data for this compound

ParameterValueDescription
LogP 2.68The logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of the compound.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is another key descriptor in medicinal chemistry, representing the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, the calculated TPSA is 29.1 Ų. This value suggests good potential for oral bioavailability, as compounds with a TPSA of less than 140 Ų are generally considered to have favorable absorption characteristics.

Table 2: Calculated Topological Polar Surface Area for this compound

ParameterValue (Ų)Description
TPSA 29.1The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.

Hydrogen Bonding Capabilities

Hydrogen bonding plays a crucial role in molecular recognition and the interaction of a ligand with its biological target. The ability of a molecule to act as a hydrogen bond donor or acceptor influences its solubility, binding affinity, and specificity.

This compound possesses specific sites capable of participating in hydrogen bonding. Computational analyses indicate that the molecule has one hydrogen bond donor, which is the hydrogen atom attached to the nitrogen of the amide group. google.com It also has three hydrogen bond acceptors: the oxygen atom of the carbonyl group and the two fluorine atoms on the cyclobutyl ring.

Table 3: Hydrogen Bonding Profile of this compound

CapabilityCountDescription
Hydrogen Bond Donors 1The N-H group in the amide linkage can donate a hydrogen bond. google.com
Hydrogen Bond Acceptors 3The carbonyl oxygen and the two fluorine atoms can accept hydrogen bonds.

Advanced Derivatives and Prodrug Strategies

Design and Synthesis of N-(3,3-difluorocyclobutyl)benzamide Prodrugs

Currently, there are no specific studies or published research detailing the design and synthesis of prodrugs derived from this compound. Prodrug design is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic or pharmacodynamic properties. researchgate.net This typically involves chemically modifying the parent drug to create an inactive compound that, after administration, is metabolized into the active form. researchgate.net However, the application of this strategy to this compound has not been reported in the accessible scientific literature.

Bioconjugation and Targeted Delivery Approaches

There is no available information regarding the use of this compound in bioconjugation or targeted delivery systems. Bioconjugation involves linking a molecule to a larger biomolecule, such as an antibody, to create a targeted therapeutic, like an antibody-drug conjugate (ADC). beilstein-journals.org This approach aims to deliver a potent payload directly to specific cells, enhancing efficacy and minimizing off-target effects. beilstein-journals.org While the principles of bioconjugation are well-established for various compounds, their specific application to this compound has not been described in published research.

Potential Applications and Future Research Directions

Emerging Research Areas for N-(3,3-difluorocyclobutyl)benzamide Derivatives

Derivatives of this compound are being actively explored across several therapeutic areas, demonstrating the versatility of this chemical scaffold. Research has primarily focused on the development of kinase inhibitors for oncology and other diseases.

Transforming Growth Factor-β (TGF-β) Receptor I (TGF-βR1/ALK5) Inhibition: The TGF-β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of various cancers, including breast, colon, and gastric cancer. nih.gov Consequently, TGF-βR1 has become a significant target for therapeutic intervention. Several studies have incorporated the this compound motif into novel TGF-βR1 inhibitors.

In one study, the replacement of a cyclopropyl (B3062369) group with a 1,1-difluorocyclobutyl group in a series of pyrazole-based inhibitors resulted in a twofold increase in potency against TGF-βR1. mdpi.com This led to the identification of compound 18 (a derivative) which demonstrated an IC₅₀ of 44 nM and significant tumor growth inhibition (65.7%) in a mouse xenograft model. nih.gov The improved potency and pharmacokinetic profile were attributed to the greater metabolic stability of the difluorocyclobutyl group. nih.govmdpi.com Further modifications to the benzamide (B126) portion of related molecules have been explored to optimize activity. For instance, substituting the benzamide with butanamide led to decreased potency, indicating that the linker length and rigidity are crucial for binding. mdpi.com

CompoundTargetIC₅₀ (nM)Key Structural FeatureReference
Compound 18 (derivative) TGF-βR1441,1-Difluorocyclobutyl group nih.govmdpi.com
Compound 10 (related analog) TGF-βR17.685-fluoro-substituted pyridine (B92270) ring nih.govmdpi.com
Compound 25 (related analog) TGF-βR11.2Imidazo[2,1-b] chemenu.comepo.orgdrugbank.comthiadiazole core nih.govmdpi.com

Isocitrate Dehydrogenase 1 (IDH1) Inhibition: Mutations in the IDH1 enzyme are a driving force in several cancers, including glioma and acute myeloid leukemia, making mutant IDH1 a key therapeutic target. google.com Patent literature describes methods for preparing this compound derivatives as potential inhibitors of mutant IDH1. google.com The core structure is often elaborated through Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of compounds for screening. google.com These efforts highlight the utility of the this compound scaffold in developing treatments for genetically defined cancers. google.com

Other Kinase Targets: The this compound backbone has been identified in compounds targeting other kinases, such as Rho-kinase (ROCK), which is involved in cardiovascular diseases and cancer. epo.org The structural motif is also present in investigational compounds targeting receptor tyrosine kinase-like orphan receptor 1 (ROR1), another promising cancer target. drugbank.comnih.gov The development of these derivatives showcases the broad applicability of the scaffold in kinase inhibitor design. nih.govnih.govdrugbank.commdpi.com

Role as Chemical Probes for Biological Target Validation

Chemical probes are essential small-molecule tools used to interrogate protein function and validate biological targets in academic and preclinical research. nih.govsnv63.runih.gov An ideal chemical probe is potent, selective, and cell-permeable, allowing for the modulation of a specific target in a cellular context. nih.govresearchgate.net Derivatives of this compound possess characteristics that make them suitable for development as chemical probes.

The difluorocyclobutyl group can improve metabolic stability and cell membrane permeability, which are critical properties for effective probes. chemenu.comsci-hub.ru The demonstrated potency and selectivity of certain derivatives against targets like TGF-βR1 suggest they can be used to study the specific biological roles of these kinases. nih.govmdpi.com For a compound to be considered a high-quality chemical probe, it is often necessary to develop a structurally similar but biologically inactive control compound. nih.gov The synthetic accessibility of this compound analogs allows for the creation of such matched pairs, which are crucial for rigorously validating that the observed biological effects are due to the inhibition of the intended target. sci-hub.runih.govchemicalprobes.org

Development as Research Tools

Beyond target validation, derivatives of this compound serve as valuable research tools for exploring structure-activity relationships (SAR). nih.gov The ability to systematically modify the benzamide and cyclobutyl portions of the molecule allows researchers to dissect the molecular interactions that govern binding affinity and selectivity. mdpi.comnih.gov

For example, studies on TGF-βR1 inhibitors have shown that while the 3,3-difluorocyclobutyl group enhances potency, modifications to the benzamide moiety can either increase or decrease activity, providing insights into the topology of the kinase's active site. mdpi.com The fluorine atoms on the cyclobutyl ring act as weak hydrogen bond acceptors and can influence the conformation of the molecule, which can be exploited to achieve desired binding modes. chemenu.comsci-hub.ru The development of synthetic methods to create various substituted 3,3-difluorocyclobutyl building blocks further expands the toolkit available to medicinal chemists for crafting sophisticated molecular probes and research compounds. researchgate.netthieme-connect.de

Opportunities for Further Structural Optimization and Derivatization

Significant opportunities exist for the continued structural optimization of the this compound scaffold to generate next-generation inhibitors and probes with improved properties. sci-hub.runih.gov

Key Areas for Optimization:

Benzamide Ring Substitution: Systematic exploration of different substituents on the benzamide ring can be used to enhance potency, improve selectivity against related kinases, and fine-tune physicochemical properties. Studies on related benzamide-containing inhibitors have shown that the position and electronic nature of substituents are critical for activity. mdpi.comnih.govnih.gov

Linker Modification: The amide linker itself can be replaced with other functional groups (e.g., reverse amides, triazoles, ethers) to alter the compound's conformational rigidity and hydrogen bonding capacity. mdpi.comnih.gov Click chemistry, for instance, can be used to readily introduce 1,2,3-triazole moieties as bioisosteres for the amide bond. nih.gov

Exploration of the Cyclobutyl Moiety: While the 3,3-difluoro substitution is beneficial, further derivatization of the cyclobutane (B1203170) ring itself could yield novel interactions with target proteins. Additionally, comparing the 3,3-difluoro isomers with 2,2-difluorocyclobutyl analogs can provide deeper insights into the impact of fluorine positioning on biological activity and ADME properties. sci-hub.ru

A study focused on optimizing a lead compound for ROR1 inhibition synthesized a series of N-(2,3-dihydrobenzo[b] epo.orgdrugbank.comdioxin-6-yl)benzamide derivatives to improve selectivity and reduce off-target effects, highlighting a successful strategy for structural refinement. nih.gov

Optimization StrategyPotential ImprovementRelevant FindingsReference
Benzamide Substitution Enhanced potency and selectivitySubstituents on the benzamide ring critically affect NK1/NK2 receptor antagonist activities. nih.gov
Linker Modification Improved metabolic stability, novel IPIntroduction of a 1,2,3-triazole moiety via click chemistry yielded potent hDHODH inhibitors. nih.gov
Cycloalkane Isomerism Fine-tuned pKa and logP2,2- and 3,3-difluorocyclobutane derivatives exhibit different physicochemical properties. sci-hub.ru

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify novel hits. benthamscience.comnih.govresearchgate.net The this compound scaffold is well-suited for these approaches.

The development of robust synthetic routes to 3,3-difluorocyclobutyl-containing building blocks facilitates their incorporation into combinatorial libraries. sci-hub.ruresearchgate.net These building blocks can be combined with diverse sets of carboxylic acids (or their activated derivatives) in parallel synthesis formats to quickly generate extensive libraries of benzamide analogs. researchgate.net Such libraries can then be subjected to HTS against a wide range of biological targets. jdigitaldiagnostics.comsemanticscholar.org

The favorable drug-like properties imparted by the difluorocyclobutyl group make this scaffold an attractive component for libraries aimed at challenging targets, such as protein-protein interactions or enzymes where metabolic stability is a known issue. chemenu.com The integration of this chemotype into DNA-encoded library (DEL) technology also presents an exciting future direction, allowing for the screening of billions of unique compounds against various protein targets simultaneously. core.ac.uk

Conclusion

Summary of Current Understanding of N-(3,3-difluorocyclobutyl)benzamide

This compound is a fluorinated organic compound that has garnered interest within the field of medicinal chemistry, primarily as a structural motif in the design of bioactive molecules. Its core structure consists of a benzamide (B126) group attached to a 3,3-difluorocyclobutane ring.

The synthesis of this compound has been described in the scientific literature. One reported method involves the reaction of 3,3-difluorocyclobutanamine (B1322466) hydrochloride with benzoyl chloride. This straightforward amidation reaction provides the target compound in good yield. sci-hub.rusci-hub.ru

Key physicochemical properties that have been reported for this compound are its melting point and spectroscopic data.

PropertyValueReference
Melting Point 160-162 °C sci-hub.rusci-hub.ru
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75 (d, J = 7.2 Hz, 2H), 7.51 (t, J = 7.4 Hz, 1H), 7.41 (t, J = 7.6 Hz, 2H), 6.65 (s, 1H), 4.52 (m, 1H), 2.95-2.85 (m, 2H), 2.75-2.65 (m, 2H) sci-hub.rusci-hub.ru
CAS Number 2023217-66-3 shachemlin.com

The introduction of the gem-difluoro group onto the cyclobutane (B1203170) ring is a key feature of this molecule. Fluorine atoms are known to influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. sci-hub.ru The 3,3-difluorocyclobutyl moiety is found in marketed drugs such as the HIV entry inhibitor Maraviroc and the isocitrate dehydrogenase 1 (IDH1) inhibitor Ivosidenib, highlighting the pharmaceutical relevance of this structural unit. sci-hub.ru

While this compound itself has been synthesized and characterized as a chemical entity, the bulk of the available research focuses on its use as a building block in the synthesis of more complex molecules. sci-hub.rusci-hub.ru For instance, derivatives incorporating this moiety have been investigated as potential inhibitors of transforming growth factor-β (TGF-β) type I receptor (ALK5), which is implicated in fibrotic diseases, and as dual modulators for mGluR5 and 5-HT2A receptors for potential use in treating pain. acs.orgepo.orgmdpi.com Further derivatives have been explored as KCNQ2/Q3 potassium channel openers for epilepsy and as Nek7 inhibitors. nih.govgoogle.com

Outlook for Future Academic Exploration

The existing body of research on this compound and its derivatives lays a foundation for several promising avenues of future academic exploration.

A primary area for future investigation would be the systematic evaluation of the standalone biological activity of this compound. While its derivatives have shown promise in various therapeutic areas, the intrinsic activity of the parent compound is not well-documented. nih.govgoogle.com Screening this compound against a broad range of biological targets could uncover novel pharmacological properties.

Further synthetic work could focus on the diversification of the benzamide portion of the molecule. The introduction of various substituents on the phenyl ring could modulate the electronic and steric properties of the compound, potentially leading to enhanced potency or selectivity for specific biological targets. Structure-activity relationship (SAR) studies on these new derivatives would be crucial in understanding how modifications to the benzamide moiety influence biological activity. nih.gov

Exploration of this compound as a scaffold for the development of new covalent inhibitors is another potential research direction. The reactivity of the benzamide group could be tailored to form covalent bonds with specific amino acid residues in target proteins, a strategy that has led to the development of highly effective drugs.

Given the established role of the 3,3-difluorocyclobutyl group in improving pharmacokinetic properties, future research could also involve the incorporation of the this compound core into new drug candidates for a wide range of diseases, including cancer and neurodegenerative disorders. nih.govsemanticscholar.org

Finally, more in-depth physicochemical studies, such as the determination of its X-ray crystal structure and a more comprehensive analysis of its conformational preferences, would provide valuable insights for computational modeling and rational drug design efforts involving this scaffold.

Q & A

Q. What synthetic routes are recommended for N-(3,3-difluorocyclobutyl)benzamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Amide Coupling: Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3,3-difluorocyclobutylamine and benzoyl chloride. Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time .
  • Microwave-Assisted Synthesis: For accelerated kinetics, employ microwave irradiation at controlled temperatures (e.g., 100–120°C) to reduce side products .
  • Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity via HPLC with UV detection at 254 nm .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis: Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR. Key signals include cyclobutyl proton splitting (δ 3.5–4.5 ppm) and fluorine coupling patterns (JFFJ_{F-F}) .
  • X-Ray Diffraction: Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (for small molecules) with disorder modeling for fluorinated cyclobutyl groups. Validate with R1 < 5% and wR2 < 15% .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+ ~ 266.1 Da) .

Advanced Questions

Q. How can crystallographic disorder in the difluorocyclobutyl moiety be resolved during structural refinement?

Methodological Answer:

  • Disorder Modeling: Use PART instructions in SHELXL to split disordered fluorine atoms into two positions with occupancy ratios refined to ~50% each. Apply geometric restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
  • Validation Tools: Cross-check with ORTEP-3 to visualize electron density maps (Fo-Fc) and ensure residual density < 0.5 eÅ3^{-3}. Refine hydrogen atoms using riding models .

Q. What experimental strategies can mitigate off-target effects when studying this compound as a potential enzyme inhibitor?

Methodological Answer:

  • Dose-Response Curves: Establish IC50 values across concentrations (e.g., 1 nM–100 µM) to identify selective inhibition windows. Compare with structurally similar benzamides (e.g., MS-275) to assess specificity .
  • Counter-Screens: Test against related enzymes (e.g., HDAC isoforms for HDAC inhibitors) to rule out cross-reactivity. Use CRISPR-knockout cell lines to validate target engagement .
  • Metabolic Profiling: Conduct LC-MS-based metabolomics to detect unintended effects on glucose metabolism or DNA synthesis at inhibitory doses .

Q. How should conflicting data between computational docking and experimental binding assays be analyzed?

Methodological Answer:

  • Force Field Adjustments: Re-parameterize fluorine interactions in docking software (e.g., AutoDock Vina) using crystallographic data to improve van der Waals radii accuracy for difluorocyclobutyl groups .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to reconcile discrepancies between predicted and observed binding affinities .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes for >100 ns to assess conformational stability of the fluorinated cyclobutyl group in the binding pocket .

Q. What strategies are effective in optimizing the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to the benzamide moiety, enhancing aqueous solubility. Validate stability via pH-dependent hydrolysis assays .
  • Co-Solvent Systems: Use PEG-400/water (70:30) for intravenous formulations. Assess solubility via shake-flask method with HPLC quantification .
  • LogP Optimization: Modify substituents on the benzamide ring (e.g., –OCH3 for –CF3) to achieve LogP < 3, balancing membrane permeability and solubility .

Q. How can conformational analysis of the difluorocyclobutyl ring inform SAR studies?

Methodological Answer:

  • DFT Calculations: Perform B3LYP/6-31G(d) geometry optimization to map ring puckering (e.g., envelope vs. twist conformers). Compare with X-ray torsion angles to validate computational models .
  • SAR Libraries: Synthesize analogs with varied fluorination patterns (e.g., 2,2-difluoro vs. 3,3-difluoro) and correlate bioactivity with ring strain energy (kcal/mol) from DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.